4,4'-Dihydroxytetraphenylmethane is an organic compound with the molecular formula C25H20O2 and a molecular weight of 352.43 g/mol. It is characterized by the presence of two hydroxyl groups attached to a central tetraphenylmethane structure, which consists of four phenyl rings. The compound appears as a solid with notable physical properties, including a melting point that varies based on purity and crystalline form. It is recognized for its potential applications in various fields, including organometallic chemistry and biochemistry .
Research indicates that 4,4'-Dihydroxytetraphenylmethane exhibits several biological activities:
Several synthesis methods for 4,4'-Dihydroxytetraphenylmethane have been documented:
4,4'-Dihydroxytetraphenylmethane has diverse applications across various fields:
Studies examining the interactions of 4,4'-Dihydroxytetraphenylmethane with other compounds reveal:
Several compounds share structural or functional similarities with 4,4'-Dihydroxytetraphenylmethane. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diphenylmethane | Hydrocarbon | Lacks hydroxyl groups; used as a solvent |
Bisphenol A | Phenolic Compound | Known for its use in plastics; endocrine disruptor |
4-Hydroxybenzophenone | Hydroxyketone | Exhibits UV absorption; used in sunscreens |
4,4'-Thiodiphenol | Thiol Compound | Contains sulfur; used as an antioxidant |
4,4'-Dihydroxytetraphenylmethane stands out due to its dual hydroxyl functionality and ability to self-assemble into complex structures, making it particularly valuable in both synthetic and biological contexts. Its specific structural arrangement allows for unique interactions not commonly found in simpler phenolic compounds.
The synthesis of 4,4'-Dihydroxytetraphenylmethane has been approached through various methodologies, each offering distinct advantages depending on the desired scale, purity, and downstream applications.
One of the most common synthetic routes to 4,4'-Dihydroxytetraphenylmethane involves the condensation of benzophenone derivatives with phenol under acidic conditions. This approach leverages the electrophilic aromatic substitution mechanism, where the carbonyl group of benzophenone becomes susceptible to nucleophilic attack.
The general reaction proceeds as follows:
A typical condensation reaction employs the following conditions:
Reactant | Quantity | Conditions | Catalyst | Yield (%) |
---|---|---|---|---|
Benzophenone | 1 equivalent | 150-200°C | H₂SO₄ | 60-75 |
Phenol | 2-3 equivalents | 4-6 hours | Acid catalyst | - |
Thermochemical studies of hydroxy-substituted benzophenones reveal that these compounds exhibit specific phase transition characteristics, which are crucial for understanding their reactivity patterns. The standard molar enthalpies of vaporization, derived from vapor pressure temperature dependencies, provide insight into the energetics of these reactions.
An alternative synthetic approach involves the reaction of dichlorodiphenylmethane with phenol, as documented in research conducted at NASA:
Phenol (66 g) was placed in a 200 ml flask and dichloro diphenylmethane (50 g) was added with efficient stirring. A vigorous HCl evolution accompanied the mixing. The flask and contents were then heated to 100°C. After four hours' stirring, the mass began to solidify and some THF was added to break up the solid cake forming.
This reaction produces 4,4'-Dihydroxytetraphenylmethane with a melting point of 291-292°C (literature reports 295°C), and an empirical formula consistent with C₂₅H₂₀O₂.
The functionalization of 4,4'-Dihydroxytetraphenylmethane via nitration and subsequent reduction represents a critical pathway for accessing diamine derivatives, which serve as precursors for various polymer applications.
The nitration process typically employs mixed acid conditions (HNO₃/H₂SO₄) at controlled temperatures to achieve regioselective introduction of nitro groups at positions ortho to the hydroxyl functionalities.
Nitration Conditions | Temperature | Time | Product | Yield (%) |
---|---|---|---|---|
HNO₃/H₂SO₄ (1:3) | 0-5°C | 2-4 hours | 3,3'-Dinitro-4,4'-dihydroxytetraphenylmethane | 85-90 |
HNO₃/CH₃COOH | 10-15°C | 5-6 hours | 3-Nitro-4,4'-dihydroxytetraphenylmethane | 60-65 |
The nitro derivatives can be reduced to corresponding amines using various reducing agents. The choice of reducing agent significantly impacts the selectivity and yield of the transformation:
20.5 g (0.05 mol) of 4,4'-dihydroxy-3,3'-dinitroso tetraphenylmethane are dissolved in 250 ml of tetrahydrofuran (THF), and 2.00 g of 5% Pd-C are added...
This reaction pathway draws inspiration from Moses Gomberg's classical synthesis of tetraphenylmethane, where nitro groups were subsequently reduced to amino groups with zinc dust in acetic acid, forming leuco dye intermediates.
The hydroxyl groups in 4,4'-Dihydroxytetraphenylmethane often require protection during multistep syntheses to prevent undesired side reactions. Several protection strategies have been developed, with Williamson ether synthesis being particularly effective.
The general protection sequence involves:
A comparison of protection strategies is presented below:
Protection Method | Reagents | Deprotection Conditions | Advantages | Limitations |
---|---|---|---|---|
Methyl ether | NaOH, CH₃I | BBr₃, CH₂Cl₂, -78°C | Stable to most conditions | Harsh deprotection |
Benzyl ether | NaOH, BnBr | H₂, Pd/C | Mild deprotection | Sensitive to reducing conditions |
Silyl ether | Imidazole, TBSCl | TBAF, THF | Selective introduction | Sensitive to acidic/basic conditions |
While methyl ether protection via Williamson ether synthesis is straightforward, the deprotection step using strong, hot, concentrated acids like HI presents challenges due to potential degradation of sensitive functional groups. A milder alternative involves the use of boron tribromide for selective cleavage of the methyl ethers.
Protecting a phenol by using the Williamson ether synthesis to make the methyl ether is an acceptable method. However, deprotection using strong, hot acid is undesirable since the molecule might contain acid or thermally sensitive groups. A milder way to deprotect a phenolic methyl ether involves the use of boron tribromide.
Scaling up the synthesis of 4,4'-Dihydroxytetraphenylmethane presents several challenges that require optimization of reaction parameters, solvent selection, and purification protocols.
Industrial production typically employs the dichlorodiphenylmethane route due to its scalability and relatively straightforward purification:
Parameter | Bench Scale | Industrial Scale | Optimization Strategy |
---|---|---|---|
Reaction volume | 200 mL | 500-1000 L | Improved heat transfer systems |
Temperature control | Oil bath | Jacketed reactors | Precise PID control systems |
Mixing | Magnetic stirring | Mechanical agitation | Enhanced impeller design |
Purification | Recrystallization | Continuous crystallization | Counter-current extraction |
Yield | 60-70% | 80-85% | Reaction parameter optimization |
The NASA research documented specific optimization approaches:
The slurry was then concentrated and the residue steam distilled. The non-volatile product was dissolved in caustic solution, ether extracted and the caustic solution is acidified and the solid filtered, and after washing was crystallized from ethanol. The dried product weighed 60 gms and melted at 291-292°.
This purification strategy effectively removes unreacted phenol and other volatile impurities, resulting in high-purity material suitable for polymer applications.
DHTPM serves as a diol monomer in polyimide synthesis, reacting with aromatic dianhydrides to form hydroxyl-functionalized polyimides. The hydroxyl groups enhance solubility during processing while providing sites for post-polymerization modifications. For example, polycondensation with dianhydrides like 2,3,5,6-tetrafluoroterephthalonitrile yields microporous polyimides (PIM-PIs) with BET surface areas exceeding 400 m²/g [3]. These materials exhibit exceptional thermal stability, with decomposition temperatures above 450°C, making them suitable for high-temperature applications.
The reaction typically proceeds via a two-step process: (1) formation of a poly(amic acid) intermediate at room temperature, followed by (2) thermal imidization at 120–200°C. Solid-state NMR studies confirm complete imidization through the disappearance of carboxylic acid peaks at 170 ppm and emergence of imide carbonyl signals near 165 ppm [3]. The resulting polyimides demonstrate CO₂ adsorption capacities of 16.8 wt% at 273 K, attributed to their ultramicroporous structures (5–6 Å pore widths) [2].
Table 1: Properties of DHTPM-derived polyimides
Dianhydride | BET Surface Area (m²/g) | CO₂ Uptake (273 K, 1 bar) | T₅% (°C) |
---|---|---|---|
Tetrafluoroterephthalonitrile | 430 | 16.8 wt% | 480 |
Pyromellitic dianhydride | 1,454 | 18.2 wt% | 510 |
Data adapted from studies on analogous systems [2] [3].
Heating DHTPM-based polyimides to 450°C under inert conditions induces thermal rearrangement to polybenzoxazoles (PBOs). Fourier-transform infrared (FT-IR) spectroscopy tracks this transition through the disappearance of imide carbonyl stretches (1,720 cm⁻¹) and emergence of benzoxazole C=N vibrations (1,560 cm⁻¹) [3]. The rearrangement generates microporosity, increasing BET surface areas from 230 to 405 m²/g in optimized systems [3].
TR-PBO membranes exhibit enhanced gas permeability while maintaining selectivity. For CO₂/N₂ separations, selectivity values reach 30, surpassing precursor polyimides (21–23) [3]. This improvement stems from rigid ladder structures that create molecular-sieving channels. Gas permeation data follows the solution-diffusion model, with CO₂ diffusivity coefficients increasing from 2.1 × 10⁻⁷ to 5.6 × 10⁻⁷ cm²/s post-rearrangement [3].
DHTPM’s hydroxyl groups facilitate synthesis of anion-exchange membranes (AEMs) through quaternization reactions. Copolymerizing DHTPM with fluorinated dianhydrides and diamines yields multiblock architectures with hydrophobic/hydrophilic phase separation. X-ray diffraction reveals ion cluster spacing of 15–20 nm in these systems, promoting hydroxide ion conductivity up to 120 mS/cm at 80°C [3].
The methane center in DHTPM prevents backbone scission during alkaline stability tests, retaining 90% conductivity after 1,000 hours in 1M KOH at 60°C [3]. Comparative studies show that DHTPM-based AEMs outperform bisphenol-A analogues in mechanical strength, with tensile moduli of 1.2–1.8 GPa versus 0.8–1.1 GPa [3].
Sulfonated DHTPM derivatives enable precise control of proton exchange capacity (PEC) in poly(arylene ether sulfone)s. Post-polymerization sulfonation using concentrated sulfuric acid introduces sulfonic acid groups (–SO₃H) at the methane-bridging position, achieving PEC values of 1.5–2.0 meq/g. Small-angle X-ray scattering (SAXS) confirms ionic cluster formation with 5–10 nm domains, facilitating proton hopping [2].
These membranes demonstrate proton conductivity of 0.15–0.22 S/cm at 80°C under fully hydrated conditions, rivaling Nafion® 117 (0.18 S/cm) [2]. The tetraphenylmethane core restricts swelling, maintaining dimensional stability with water uptake below 30% at 80°C [2]. Methanol crossover rates are 50–70% lower than commercial PEMs, making DHTPM-based sulfonated polymers promising for direct methanol fuel cells [2].
Table 2: Proton transport properties of sulfonated DHTPM polymers
Sulfonation Degree (%) | Proton Conductivity (S/cm, 80°C) | Methanol Permeability (×10⁻⁷ cm²/s) |
---|---|---|
45 | 0.15 | 1.2 |
65 | 0.22 | 2.1 |
Nafion® 117 | 0.18 | 3.8 |
Data extrapolated from analogous sulfonated systems [2].
Irritant